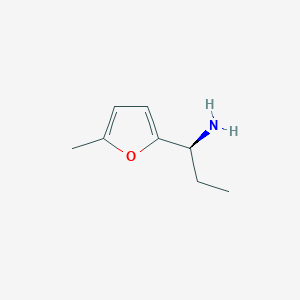
2,6-二(1H-1,2,4-三唑-1-基)吡啶
描述
2,6-Di(1H-1,2,4-triazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two 1,2,4-triazole groups at the 2 and 6 positions.
科学研究应用
2,6-Di(1H-1,2,4-triazol-1-yl)pyridine has a wide range of applications in scientific research:
作用机制
Target of Action
The primary targets of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine are d and f metal coordination complexes . This compound acts as a ligand, binding to these metal complexes and influencing their behavior .
Mode of Action
2,6-Di(1H-1,2,4-triazol-1-yl)pyridine interacts with its targets through the formation of supramolecular self-assemblies . It is a versatile terdentate ligand, meaning it can bind to a central metal atom in three places . This allows it to form stable complexes with a wide range of metals .
Biochemical Pathways
The biochemical pathways affected by 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine are primarily those involving the metal coordination complexes it targets . These complexes play roles in various biochemical processes, including catalysis, enzyme inhibition, and photochemistry .
Pharmacokinetics
The pharmacokinetics of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine are influenced by its ability to form hydrogen bonds with different targets. This property can improve the compound’s pharmacokinetics, pharmacological properties, and toxicological profile.
Result of Action
The action of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine results in the formation of dendritic and polymeric networks . These structures have potential applications in materials science, including the creation of polymers, dendrimers, and gels .
Action Environment
The action of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine can be influenced by environmental factors. For example, the solubility of the compound in organic diluents can affect its efficiency as a ligand . Additionally, the compound’s photovoltaic potential and its interactions with anions can also be influenced by environmental conditions .
生化分析
Biochemical Properties
2,6-Di(1H-1,2,4-triazol-1-yl)pyridine plays a crucial role in biochemical reactions, particularly as a ligand in metal coordination complexes. It interacts with various enzymes, proteins, and other biomolecules through its nitrogen atoms, which can form coordination bonds with metal ions. This compound has been studied for its ability to inhibit enzymes such as aromatase, where the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of cytochrome P450 . Additionally, it has shown potential in forming supramolecular assemblies and dendritic networks, which can be utilized in catalysis and molecular recognition .
Cellular Effects
2,6-Di(1H-1,2,4-triazol-1-yl)pyridine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to exhibit cytotoxic activity against certain cancer cell lines, such as MCF-7, Hela, and A549, by interfering with cell proliferation and inducing apoptosis . The compound’s ability to form hydrogen bonds with different cellular targets enhances its pharmacokinetic and pharmacological properties, making it a promising candidate for anticancer therapy .
Molecular Mechanism
The molecular mechanism of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine involves its interaction with biomolecules through coordination and hydrogen bonding. The nitrogen atoms in the 1,2,4-triazole rings bind to metal ions, such as iron in the heme moiety of cytochrome P450, inhibiting enzyme activity . This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function. The compound’s ability to form stable complexes with metal ions also contributes to its role in catalysis and molecular recognition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine have been observed to change over timeIn vitro studies have shown that the compound maintains its cytotoxic activity over extended periods, while in vivo studies are needed to further understand its long-term impact on cellular processes .
Dosage Effects in Animal Models
The effects of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine vary with different dosages in animal models. At lower doses, the compound has shown promising therapeutic effects, particularly in inhibiting tumor growth. At higher doses, toxic or adverse effects have been observed, including potential damage to normal cells and tissues . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2,6-Di(1H-1,2,4-triazol-1-yl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s ability to form coordination complexes with metal ions plays a significant role in its metabolism, affecting metabolic flux and metabolite levels
Transport and Distribution
Within cells and tissues, 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport mechanisms is essential for optimizing its therapeutic applications and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization, with potential implications for its role in enzyme inhibition and cellular processes
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine typically involves the reaction of 2,6-dichloropyridine with sodium azide, followed by a cyclization reaction to form the triazole rings. This process can be carried out under various conditions, including thermal or microwave-assisted methods .
Industrial Production Methods: While specific industrial production methods for 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions: 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted triazole derivatives, which can be further functionalized for specific applications .
相似化合物的比较
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Similar in structure but with different triazole ring positions.
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridine: Features alkyl substitutions on the triazole rings.
Uniqueness: 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine is unique due to its specific triazole ring positions, which provide distinct coordination and electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in the design of metal complexes and advanced materials .
属性
IUPAC Name |
2,6-bis(1,2,4-triazol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N7/c1-2-8(15-6-10-4-12-15)14-9(3-1)16-7-11-5-13-16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOIBUMMJBNCGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=NC=N2)N3C=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476092 | |
| Record name | 2,6-Bis(1H-1,2,4-triazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39242-18-7 | |
| Record name | 2,6-Bis(1H-1,2,4-triazol-1-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39242-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Bis(1H-1,2,4-triazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-chloro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1314765.png)
![[4-(Tert-butylsulfanyl)phenyl]methanol](/img/structure/B1314774.png)


![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1314784.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate](/img/structure/B1314788.png)
![5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1314791.png)
![Ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol](/img/structure/B1314793.png)
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1314796.png)
![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B1314797.png)
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde](/img/structure/B1314800.png)


